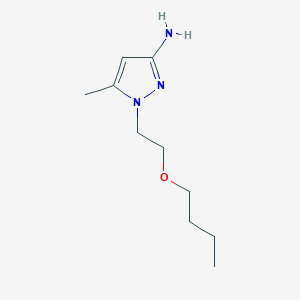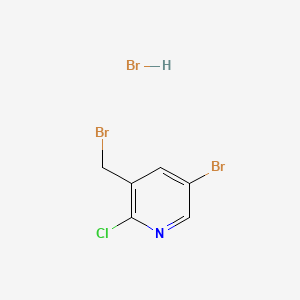
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a biphenyl moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions often include the use of immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of transaminases. These methods are preferred due to their sustainability and reduced environmental impact compared to traditional chemical synthesis routes.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted biphenyl compounds, which can be further utilized in the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The biphenyl moiety provides structural stability and facilitates binding to target proteins, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- 2-(4-Fluorophenyl)ethan-1-amine
- (1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both trifluoromethyl and biphenyl groups. These structural features confer distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to target proteins, making it a valuable compound in pharmaceutical research and development.
Eigenschaften
Molekularformel |
C14H13ClF3N |
|---|---|
Molekulargewicht |
287.71 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1 |
InChI-Schlüssel |
XLAKIVXDOPLDSD-BTQNPOSSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
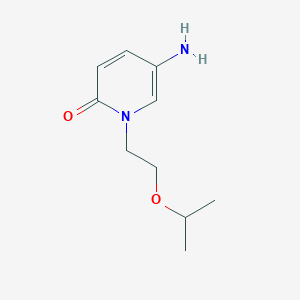

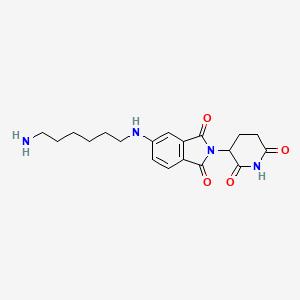
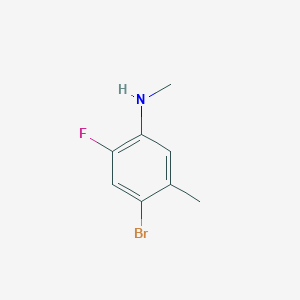
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
